molecular formula C16H15FO B1327600 3-(3-Fluorophenyl)-4'-methylpropiophenone CAS No. 898788-69-7

3-(3-Fluorophenyl)-4'-methylpropiophenone

Cat. No.: B1327600
CAS No.: 898788-69-7
M. Wt: 242.29 g/mol
InChI Key: YQFFCNWAJDRXKB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

The compound 2-Hydroxy-2-methylpropiophenone, closely related to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has been studied for its unique reactivity in palladium-catalyzed arylation reactions. This process involves multiple arylation via successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).

Synthesis of Antiandrogens

Research on 3-substituted derivatives of 2-hydroxypropionanilides, which are structurally similar to this compound, has shown potential in the synthesis of nonsteroidal antiandrogens. These compounds demonstrate significant activity as antiandrogens and are explored for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Radiopharmaceutical Intermediates

Studies have explored the synthesis of [18F]fluoroarylketones, including derivatives similar to this compound, for use as bifunctional radiopharmaceutical intermediates. This research is crucial for developing advanced imaging agents in medical diagnostics (Banks & Hwang, 1994).

Anaerobic Transformation Studies

Fluorophenols, like 3-fluorophenol which is part of the studied compound, have been used to investigate the anaerobic transformation of phenol to benzoate. This research provides insight into environmental processes related to phenol degradation (Genthner, Townsend, & Chapman, 1989).

Properties

IUPAC Name

3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFCNWAJDRXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644511
Record name 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-69-7
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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